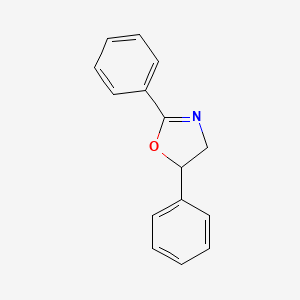

2,5-Diphenyl-4,5-dihydro-1,3-oxazole

Description

Significance of the Oxazole (B20620) Ring System in Organic Synthesis

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. alliedacademies.orgthepharmajournal.com This structural motif is not merely a synthetic curiosity but is a prevalent scaffold found in a wide array of natural products and synthetic molecules, making it a prime skeleton for drug discovery. nih.gov The chemical and structural diversity of oxazole-based molecules allows them to interact with a broad spectrum of enzymes and receptors through various non-covalent interactions, leading to a wide range of biological activities. nih.gov

The utility of the oxazole ring in organic synthesis is multifaceted. It can participate in various chemical transformations, including:

Diels-Alder Reactions: The furan-like oxygen atom allows oxazoles to act as dienes in cycloaddition reactions, providing synthetic routes to other important heterocyclic systems like pyridines. wikipedia.orgpharmaguideline.com

Electrophilic and Nucleophilic Substitutions: While electrophilic substitutions on the oxazole ring are generally difficult unless an electron-releasing substituent is present, nucleophilic substitutions can occur, particularly at the C2 position. wikipedia.orgpharmaguideline.com

Organometallic Reactions: The acidity of the protons on the oxazole ring, especially at the C2 position, allows for metalation, creating organometallic species that can react with various electrophiles to build more complex molecules. alliedacademies.orgthepharmajournal.com

The oxazole nucleus is a key component in numerous compounds that have been developed as clinical drugs or candidates for treating a variety of diseases, demonstrating antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. alliedacademies.orgnih.govpharmaguideline.com This broad spectrum of pharmacological activities has spurred continuous interest among chemists and pharmacologists to explore and synthesize novel oxazole derivatives. nih.govresearchgate.net

Table 1: Examples of Biological Activities Associated with the Oxazole Scaffold

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | alliedacademies.org |

| Antibiotic | alliedacademies.org |

| Antiproliferative | alliedacademies.org |

| Antifungal | alliedacademies.org |

| Hypoglycemic | alliedacademies.org |

| Anti-tuberculosis | alliedacademies.org |

| Antiviral | nih.gov |

Overview of Dihydro-1,3-oxazole Chemistry

Dihydro-1,3-oxazoles, commonly known as oxazolines, are derivatives of oxazoles in which one of the double bonds in the ring has been reduced. alliedacademies.orgwikipedia.org Depending on the position of the remaining double bond, three isomers of oxazoline (B21484) can exist. The 4,5-dihydro-1,3-oxazole structure, relevant to the title compound, is a frequently encountered isomer.

Oxazolines serve several important roles in organic chemistry:

Synthetic Intermediates: They are often stable intermediates in the synthesis of fully aromatic oxazoles. For instance, the van Leusen oxazole synthesis proceeds through an oxazoline intermediate which then eliminates a leaving group to form the oxazole ring. nih.gov

Protecting Groups: The oxazoline ring system is notably inert to a variety of reagents, including Grignard reagents, hydrides, alkalis, and mild acids. alliedacademies.org This stability makes it an attractive choice as a protecting group for carboxylic acids during multi-step syntheses. alliedacademies.org

Chiral Auxiliaries: Chiral oxazolines are widely used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

The chemistry of oxazolines involves their synthesis, typically through the cyclization of β-hydroxy amides or related precursors, and their subsequent reactions, which may include hydrolysis back to the protected functional group or oxidation to the corresponding oxazole.

Contextual Importance of 2,5-Diphenyl-4,5-dihydro-1,3-oxazole in Advanced Chemical Research

The specific compound this compound, also referred to as 2,5-diphenyl-1,3-oxazoline, holds importance in the context of structure-activity relationship (SAR) studies, particularly in the development of new agrochemicals. nih.gov Research into this molecule is often performed in comparison to its isomers, such as 2,4-diphenyl-1,3-oxazoline, to understand how the spatial arrangement of substituents affects biological activity. nih.gov

A key area of research for this class of compounds is in the development of novel acaricides (agents that kill mites and ticks). nih.gov Mites pose a significant threat to agricultural production due to their rapid reproduction and the development of resistance to existing treatments. nih.gov

Table 2: Research Findings on Diphenyl-1,3-oxazoline Isomers

| Compound Class | Biological Activity Studied | Key Finding | Potential Target | Reference |

|---|---|---|---|---|

| 2,4-Diphenyl-1,3-oxazolines | Acaricidal | High activity; Etoxazole is a commercial example. | Chitin (B13524) Synthase 1 | nih.gov |

In one study, a series of 2,5-diphenyl-1,3-oxazoline compounds were synthesized using scaffold hopping and intermediate derivatization strategies to investigate their acaricidal properties. nih.gov The results indicated that these 2,5-disubstituted compounds exhibited lower activity than their 2,4-disubstituted counterparts. nih.gov Researchers speculate that this difference in efficacy stems from the significant variation in the spatial extension direction of the substituents between the two isomeric skeletons. nih.gov This structural difference likely affects the molecule's ability to bind effectively to its potential biological target, which is thought to be chitin synthase 1, an essential enzyme in mites. nih.gov

This line of research, while demonstrating lower direct efficacy for the 2,5-diphenyl isomer, is crucial for mapping the internal structure of the binding pockets of target enzymes like chitin synthase. nih.gov By comparing the activity of closely related isomers, chemists can infer critical information about the three-dimensional requirements for potent biological activity, thereby guiding the rational design of more effective next-generation compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

22020-69-5 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2,5-diphenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

AORHJOUBDGUERJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diphenyl 4,5 Dihydro 1,3 Oxazole and Its Analogues

Classical Synthetic Routes and Mechanistic Considerations

Classical methods for the synthesis of the oxazole (B20620) core, which can subsequently be reduced to the desired dihydro-oxazole, have been established for over a century. These routes often involve cyclization and dehydration reactions.

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a foundational method for the formation of oxazoles, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent. The starting 2-acylamino-ketone can be prepared through methods like the Dakin-West reaction. wikipedia.org

The general mechanism proceeds via the protonation of the acylamino ketone, which facilitates an intramolecular nucleophilic attack by the amide oxygen onto the ketone carbonyl carbon. This is followed by a dehydration step to yield the aromatic oxazole ring. To obtain the target 2,5-Diphenyl-4,5-dihydro-1,3-oxazole, a subsequent reduction of the oxazole product would be necessary.

| Reagent/Catalyst | Description | Reference |

| Sulfuric Acid | A common and strong acid catalyst for the dehydration step. | wikipedia.org |

| Phosphorus Pentachloride (PCl5) | A dehydrating agent used to promote cyclization. | pharmaguideline.com |

| Phosphorus Oxychloride (POCl3) | Another effective cyclodehydrating agent. | pharmaguideline.com |

| Polyphosphoric Acid | Can improve the yield of the reaction. | ijpsonline.com |

Fischer Oxazole Synthesis and Related Dehydration Reactions

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of equimolar amounts of a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid in a dry ether solvent. ijpsonline.comwikipedia.org This process is fundamentally a dehydration reaction that occurs under mild conditions. wikipedia.org A notable example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org

The mechanism is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, where the nitrogen atom attacks the carbonyl carbon. A subsequent SN2 attack and loss of a water molecule lead to a chloro-oxazoline intermediate, which then tautomerizes and eliminates HCl to form the final oxazole product. wikipedia.org Similar to the Robinson-Gabriel synthesis, this method yields the oxazole, which would require a reduction step to form this compound.

Bredereck Reaction Approaches

The Bredereck reaction provides a route to oxazole derivatives through the reaction of α-haloketones with amides. ijpsonline.com This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com An improved version of this method utilizes α-hydroxyketones as the starting material. ijpsonline.com The reaction of α-haloketones with primary amides can be considered a variation of this approach. pharmaguideline.com

The mechanism involves the nucleophilic attack of the amide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Cyclization of α-Acyl(aroyl)amino Acids to Oxazolones

The cyclization of α-acyl(aroyl)amino acids can lead to the formation of oxazolones (azlactones), which are key intermediates in the synthesis of various heterocyclic compounds. This reaction is often promoted by reagents such as acetic anhydride (B1165640) in the presence of a strong acid like perchloric acid. rsc.org The initial products are 5-oxo-Δ2-oxazolinium salts, which can then be deprotonated to yield the corresponding oxazolin-5-ones. rsc.org These oxazolones can serve as precursors to 4,5-dihydro-1,3-oxazoles through subsequent chemical transformations, such as reduction of the exocyclic double bond that can be formed via condensation reactions. rsc.org

Modern and Advanced Synthetic Strategies

More contemporary methods offer milder reaction conditions and greater functional group tolerance for the synthesis of dihydro-oxazoles.

Van Leusen Synthesis using Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis, developed in 1972, is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com A key feature of this reaction is the formation of an oxazoline (B21484) as an intermediate, which can be isolated or converted in situ to the oxazole. ijpsonline.comorganic-chemistry.org This makes the Van Leusen reaction highly relevant for the direct synthesis of 4,5-dihydro-1,3-oxazoles.

The reaction mechanism is driven by the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form a 5-membered ring, the oxazoline intermediate. wikipedia.org If the reaction is stopped at this stage, the dihydro-oxazole can be obtained. If allowed to proceed, elimination of the tosyl group occurs to yield the aromatic oxazole. wikipedia.org This methodology has been adapted for one-pot syntheses of 4,5-disubstituted oxazoles in ionic liquids. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Aldehyde, TosMIC | Base (e.g., K2CO3), Methanol | 5-substituted oxazole (via oxazoline intermediate) | mdpi.com |

| Aldehyde, TosMIC, Aliphatic Halide | K2CO3, Ionic Liquid (e.g., [bmim]Br) | 4,5-disubstituted oxazole | organic-chemistry.org |

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the construction of complex molecules. The synthesis of oxazoline rings has significantly benefited from these advancements, with catalysts based on palladium, copper, nickel, and gold enabling novel and efficient transformations.

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov Both palladium and copper catalysts have been successfully employed for the arylation of C-H bonds in the synthesis of oxazoline derivatives.

Palladium-catalyzed direct arylation of nonaromatic oxazolines represents a significant breakthrough, as these reactions were previously unreported. acs.org An air-stable palladium complex derived from a sterically hindered secondary phosphine (B1218219) oxide (SPO) has been shown to be highly effective for C-H bond functionalizations. acs.org This methodology allows for the direct arylation of oxazolines with a broad scope of aryl halides, providing a streamlined route to C-2 arylated oxazoline ligands. acs.orgacs.org The use of ligands such as dppe is crucial for the efficiency and practicality of these protocols. acs.org

Copper catalysis, while being the first transition metal shown to promote C-H bond arylation, is often considered a more economical choice. nih.gov Copper-catalyzed methods are conceptually similar to cross-coupling reactions like Kumada and Negishi, involving an acid-base reaction followed by a copper-catalyzed C-C bond formation. nih.gov This approach is particularly effective for relatively acidic C-H bonds. nih.gov Bimetallic palladium/copper systems have also been developed, showing dramatic improvements in the direct C-H arylation of azoles with arylboronic acids, which circumvents the need for pre-halogenated heterocycles. researchgate.net

Table 1: Comparison of Palladium and Copper in Direct Arylation of Oxazolines

| Feature | Palladium Catalysis | Copper Catalysis |

|---|---|---|

| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with SPO or dppe ligands acs.orgacs.org | Copper salts (e.g., CuI, Cu₂O) nih.govresearchgate.net |

| Mechanism | C-H activation and C-C bond formation are both Pd-mediated nih.gov | Acid-base reaction followed by Cu-catalyzed C-C bond formation nih.gov |

| Substrate Scope | Broad, including non-aromatic oxazolines acs.org | Typically requires more acidic C-H bonds (pKa < 35) nih.gov |

| Key Advantage | High efficiency and broad substrate applicability acs.org | Lower catalyst cost nih.gov |

Copper catalysts are highly versatile and have been extensively used in the synthesis of oxazolines through cyclization and ring-opening pathways. A notable strategy involves the copper-catalyzed carboarylation–ring-closure of 1-aryl- and 1-alkylpropargylamides with diaryliodonium salts. This approach efficiently produces oxazoline derivatives that feature fully substituted exocyclic double bonds. acs.org

Another powerful method is the copper-catalyzed intramolecular cyclization of functionalized enamides. This two-step sequence begins with the nucleophilic ring-opening of 4-[methylthio(aryl)methylene]-2-phenyl-5-oxazolone precursors, followed by the copper-catalyzed cyclization of the resulting enamide intermediate to yield 2-phenyl-5-aryl-4-substituted oxazoles. researchgate.net Furthermore, chiral bis(oxazoline) copper(II) complexes themselves serve as highly effective enantioselective Lewis acid catalysts for a variety of reactions, including cycloadditions and Michael additions, highlighting the central role of the oxazoline motif in catalysis. nih.gov

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," provides a regioselective route to 1,4-disubstituted 1,2,3-triazoles and can be integrated into synthetic pathways for more complex heterocyclic systems. beilstein-journals.org The efficiency of copper catalysts in promoting intramolecular C-N bond formation is also demonstrated in aerobic oxidative cyclization reactions, which can be used to construct fused heterocyclic systems under green conditions using air as the oxidant. organic-chemistry.org

Table 2: Key Copper-Catalyzed Reactions for Oxazoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type |

|---|---|---|---|

| Carboarylation–Ring-Closure | 1-Arylpropargylamides, Diaryliodonium salts | Copper catalyst | Oxazolines with exo double bonds acs.org |

| Intramolecular Cyclization | Functionalized Enamides | Copper catalyst | 2,4,5-Trisubstituted oxazoles researchgate.net |

| Aerobic Oxidative Cyclization | 2-Alkynylanilines, Nitrosoarenes | Cu(I)/DMAP/Air | Fused heterocycles organic-chemistry.org |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. While traditionally dominated by palladium catalysts, there has been a significant shift towards the use of more abundant and economical first-row transition metals, particularly nickel. rsc.org Nickel catalysts have proven to be exceptionally effective, often enabling the coupling of challenging substrates that are less reactive under palladium catalysis. rsc.org

This methodology is highly applicable to the synthesis of substituted oxazoles and other heterocycles. Nickel-catalyzed Suzuki-Miyaura coupling can be performed using air-stable pre-catalysts like NiCl₂(PCy₃)₂ in environmentally benign solvents such as 2-Me-THF and t-amyl alcohol. nih.gov The reaction tolerates a wide range of functional groups and is effective for coupling heterocyclic halides or phenol-derived electrophiles with aryl boronic acids. nih.gov This allows for the efficient, gram-scale assembly of bis(heterocyclic) frameworks with low catalyst loadings (0.5–1 mol%). nih.gov The development of nickel-based catalysts represents a sustainable alternative to palladium for constructing functionalized oxazole-containing biaryl structures. researchgate.net

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling for Heterocycles

| Catalyst System | Electrophile | Nucleophile | Solvent | Key Feature |

|---|---|---|---|---|

| NiCl₂(PCy₃)₂ nih.gov | Aryl halides, Phenol derivatives | Aryl boronic acids | 2-Me-THF, t-amyl alcohol | Use of green solvents, air-stable pre-catalyst |

| Ni(dppf)Cl₂ researchgate.net | Aryl chlorides | Arylboronic acids | Dioxane | Effective for less reactive aryl chlorides |

| Ni(0) powder researchgate.net | Aryl halides | Arylboronic acids | Various | Inexpensive nickel source |

Cationic gold(I) complexes are powerful catalysts known for their ability to activate C-C multiple bonds, particularly alkynes, towards nucleophilic attack. duke.edunih.gov This reactivity is harnessed in the synthesis of alkylideneoxazolines through the intramolecular hydroamination of an alkyne by a trichloroacetimidate (B1259523) group. researchgate.net The reaction proceeds via the gold-catalyzed formation of an alkylideneoxazoline, which can then be further functionalized. researchgate.net

The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the coordination of the alkyne to a cationic gold center, followed by external nucleophilic attack. mdpi.com In the context of alkylideneoxazoline formation, the nucleophile is internal. Gold(I)-catalyzed reactions can be coupled with tandem sequences to rapidly build molecular complexity. For instance, an intramolecular carbonyl addition to a gold-activated alkyne can initiate a cascade leading to complex heterocyclic structures. nih.gov Recent studies have also explored the gold-catalyzed 1,2-dicarbofunctionalization of alkynes, proceeding through an oxidative addition/π-activation mechanism, which offers a novel route to highly substituted vinyl structures. chemrxiv.org

Oxidative Annulation and Cycloisomerization Reactions

Oxidative cyclization methods provide a direct route to oxazole and oxazoline rings by forming key C-O and C-N bonds in a single oxidative step. An efficient metal-free approach utilizes iodine as a catalyst in a tandem oxidative cyclization. organic-chemistry.org This method allows for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. The reaction demonstrates broad functional group tolerance and proceeds under mild conditions, using TBHP as the oxidant. organic-chemistry.org

Copper-catalyzed aerobic oxidative cyclizations are another green and attractive strategy. organic-chemistry.org For example, the reaction of 2-alkynylanilines with nitrosoarenes using a Cu(I)/DMAP/air system enables a one-pot synthesis of cinnolin-2-ium-1-ides, showcasing the power of using molecular oxygen as the terminal oxidant. organic-chemistry.org Similarly, oxidative cyclization of N-acylhydrazones is a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, a related class of heterocycles. researchgate.net These reactions often employ iodine in the presence of an oxidant like hydrogen peroxide. researchgate.net

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. researchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. One-pot syntheses, a related strategy, involve sequential transformations within a single reaction vessel, avoiding the isolation of intermediates. nih.gov

The Passerini three-component reaction, an isocyanide-based MCR, can be integrated into tandem sequences to produce complex heterocycles. A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that combines a Passerini reaction with a subsequent Staudinger/aza-Wittig/isomerization cascade. MCRs have been widely used to generate other pharmacologically relevant heterocycles like 1,3-thiazoles and 1,4-dihydropyridines, demonstrating the broad applicability of this synthetic strategy. nih.govijcrt.org

One-pot procedures are also valuable for streamlining synthetic sequences. For instance, a one-pot synthesis-functionalization strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids, N-isocyaniminotriphenylphosphorane, and aryl iodides via a copper-catalyzed arylation of the initially formed oxadiazole. nih.gov Such strategies enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. rasayanjournal.co.in

Green Chemistry Approaches in Dihydro-1,3-oxazole Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. In the context of 2,5-disubstituted-4,5-dihydro-1,3-oxazoles, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. These methods, including microwave-assisted synthesis, ultrasound irradiation, and catalyst-free protocols, offer significant advantages over traditional synthetic routes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. rsc.orgnih.govnih.gov This technology has been successfully applied to the synthesis of 2,5-disubstituted-4,5-dihydro-1,3-oxazoles (also known as 2-oxazolines) from various precursors such as carboxylic acids, nitriles, or amido alcohols. organic-chemistry.orgresearchgate.netresearchgate.net The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

One prominent microwave-assisted approach involves the direct condensation of carboxylic acids with amino alcohols. researchgate.net For instance, heating a mixture of a carboxylic acid and an excess of an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) at elevated temperatures (e.g., 170 °C) under open-vessel microwave irradiation can produce the corresponding 2-oxazoline in moderate to excellent yields. researchgate.net This method is often performed under solvent-free conditions, which further enhances its green credentials by eliminating the need for potentially hazardous organic solvents. rsc.orgresearchgate.net

Another effective microwave-promoted strategy is the cyclization of ω-amido alcohols. Polyphosphoric acid (PPA) esters can be used to promote this cyclization, yielding 2-aryl-2-oxazolines and their analogues efficiently with very good yields and short reaction times. organic-chemistry.org Similarly, the reaction of aryl nitriles with chiral β-amino alcohols in the presence of a recoverable heterogeneous catalyst can be significantly accelerated by microwave irradiation, providing chiral oxazolines in excellent yields. rsc.org This approach is notable for its high atom economy and environmental friendliness. rsc.org Furthermore, the synthesis of 2-oxazolines from carboxylic acids and amino alcohols using a dehydrating reagent like carbonyldiimidazole (CDI) is also amenable to microwave assistance, offering low reaction times and high yields in a one-pot synthesis without harsh conditions. researchgate.net

The table below summarizes various microwave-assisted synthetic approaches for 2-substituted-2-oxazolines.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Aryl Nitriles, Chiral β-Amino Alcohols | Heterogeneous Catalyst, Solvent-Free, Microwave | Chiral Oxazolines | Excellent | Rapid | rsc.org |

| Carboxylic Acids, 2-Amino-2-methyl-1-propanol | Microwave (170 °C), Open Vessel, Solvent-Free | 2-Substituted-4,4-dimethyl-2-oxazolines | Moderate to Excellent | 15-40 min | researchgate.net |

| Carboxylic Acid, Amino Alcohol | Carbonyldiimidazole (CDI), Microwave | 2-Substituted-2-oxazolines | High | Low | researchgate.net |

| Amido Alcohols | Polyphosphoric Acid (PPA) Esters, CHCl₃, Microwave | 2-Aryl-2-oxazolines | Good to Excellent | Short | organic-chemistry.org |

| Aryl Aldehydes, TosMIC | K₃PO₄ (1 equiv.), Isopropanol, Microwave (60 °C) | 4,5-Disubstituted Oxazolines | up to 94% | 8 min | acs.org |

Ultrasound-Assisted Synthetic Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds, including dihydro-1,3-oxazoles. nih.govnih.govijpsonline.com Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. tandfonline.com The benefits of this technique include shorter reaction times, milder reaction conditions, and improved yields. ijpsonline.comtandfonline.com

The synthesis of 2-oxazolines can be achieved under ultrasonic irradiation from various starting materials. nih.gov A notable example is the reaction between benzonitrile (B105546) and 2-aminoethanol. When conducted in the presence of indium(III) chloride (InCl₃) under ultrasonic irradiation for 30 minutes, this reaction produces 2-phenyloxazoline in excellent yield. ijpsonline.com This method highlights the efficiency and mild conditions associated with sonochemistry. While the broader application of ultrasound for the synthesis of a wide range of 2,5-disubstituted-4,5-dihydro-1,3-oxazoles is an area of ongoing research, existing studies on related heterocycles like isoxazolines and thiazoles demonstrate the vast potential of this technique. tandfonline.comnih.govresearchgate.net For instance, the synthesis of isoxazoline (B3343090) derivatives has been successfully carried out via 1,3-dipolar cycloaddition reactions under ultrasonic irradiation in green solvents like ethanol/water mixtures, affording products in good yields and short reaction times. nih.govresearchgate.net These examples underscore the utility of ultrasound as a green tool for promoting the synthesis of heterocyclic systems.

| Starting Materials | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Benzonitrile, 2-Aminoethanol | InCl₃, Ultrasound Irradiation | 2-Phenyloxazoline | Excellent | 30 min | ijpsonline.com |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For 2,5-Diphenyl-4,5-dihydro-1,3-oxazole, GC-MS analysis provides a retention time characteristic of its passage through the GC column and a mass spectrum that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions.

The fragmentation pattern is dictated by the structure of the oxazoline (B21484) ring and the phenyl substituents. Key fragmentation pathways would likely involve the cleavage of the heterocyclic ring and the loss of phenyl groups. While specific experimental spectra for this exact compound are not widely published, a theoretical fragmentation pattern can be predicted based on established principles.

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity | Notes |

|---|---|---|

| 223 | [C₁₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 146 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 118 | [C₈H₈N]⁺ | Fragment from ring cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial analytical tool, particularly for compounds that may not be suitable for GC-MS due to lower volatility or thermal instability. kuleuven.be The technique separates the analyte from a mixture using high-performance liquid chromatography (HPLC), followed by detection and identification by mass spectrometry. kuleuven.be

For this compound, a reverse-phase HPLC method, often using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, would be typical for achieving separation. sielc.com Following elution, the compound would be ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before entering the mass analyzer. LC-MS is instrumental in purity assessments and can be adapted for quantitative analysis in various matrices. lcms.cz The resulting mass spectrum would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This technique is definitive in confirming the identity of a newly synthesized compound or for identifying an unknown. For this compound, with the chemical formula C₁₅H₁₃NO, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to match this value within a very small margin of error, typically less than 5 parts per million (ppm).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Calculated Exact Mass | 223.09971 Da |

| Commonly Used Adduct (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 224.10752 Da |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence, are fundamental for probing the photophysical properties of this compound. These studies provide information on how the molecule interacts with light, including absorption characteristics, emission capabilities, and the influence of the local environment on these properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The chromophore in this compound consists of the two phenyl rings and the oxazoline heterocycle. Unlike its fully aromatic analogue, 2,5-diphenyloxazole (B146863) (PPO), the dihydro-oxazoline ring breaks the conjugation, meaning the primary absorption bands are attributed to the π-π* transitions within the phenyl groups. One would expect to observe absorption maxima (λmax) in the ultraviolet region. Photophysical studies would involve determining the molar absorption coefficient (ε), which is a measure of how strongly the compound absorbs light at a given wavelength.

Fluorescence Quantum Yield and Lifetime Measurements

While many 2,5-diaryl oxazoles are known for their strong fluorescence, the saturation in the 4,5-position of the oxazoline ring in this compound disrupts the conjugated system, which is expected to significantly impact its emission properties. chemicalbook.com

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. It is often measured relative to a well-characterized standard. The quantum yield for the oxazoline derivative is anticipated to be lower than that of its fully aromatic oxazole (B20620) counterpart.

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Techniques like Time-Correlated Single Photon Counting (TCSPC) are used for these measurements. The fluorescence lifetime is a key parameter in understanding the dynamics of the excited state. For comparison, the related compound 2,5-diphenyloxazole (PPO) has a reported fluorescence lifetime of approximately 1.4 ns in ethanol. researchgate.net

| Photophysical Parameter | Expected Value Range (Hypothetical) | Measurement Technique |

|---|---|---|

| Absorption Max (λabs) | ~260-280 nm | UV-Vis Spectrophotometry |

| Emission Max (λem) | ~300-350 nm | Fluorometry |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.20 | Relative method using a standard |

| Fluorescence Lifetime (τ) | 0.5 - 2.0 ns | Time-Correlated Single Photon Counting (TCSPC) |

Solvatochromic Effects on Spectral Properties

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands when the polarity of the solvent is changed. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. By measuring the absorption and emission spectra in a range of solvents with varying polarities, it is possible to probe the change in the dipole moment of the molecule upon excitation. A significant solvatochromic shift would indicate a substantial difference in charge distribution between the ground and excited states. For instance, a bathochromic (red) shift in emission with increasing solvent polarity suggests a more polar excited state. researchgate.net

| Solvent | Polarity Index | Hypothetical λabs (nm) | Hypothetical λem (nm) |

|---|---|---|---|

| Hexane | 0.1 | 265 | 310 |

| Toluene | 2.4 | 266 | 314 |

| Dichloromethane | 3.1 | 268 | 320 |

| Acetonitrile | 5.8 | 270 | 328 |

| Methanol | 6.6 | 271 | 332 |

X-ray Crystallography for Absolute Stereostructure Determination

Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Crucially, for chiral molecules, X-ray crystallography can be employed to establish the absolute stereostructure, provided that a suitable single crystal can be obtained and the crystallization occurs in a chiral space group or by using anomalous dispersion effects.

A comprehensive search of scientific literature and crystallographic databases was conducted to locate X-ray crystallographic data for this compound. This search included explorations of the Cambridge Structural Database (CSD) and other relevant chemical information repositories.

Despite these extensive efforts, no specific single-crystal X-ray diffraction data for the compound this compound has been found in the available literature. While crystallographic information exists for structurally related compounds, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) and other substituted oxazoline derivatives, these data are not directly applicable to the target molecule of this article.

The absence of this specific crystallographic information in the public domain prevents a detailed discussion and the presentation of data tables regarding its absolute stereostructure as determined by this method. The determination of the crystal structure of this compound would require the synthesis of the compound, followed by the growth of single crystals of sufficient quality for X-ray diffraction analysis. Such an experimental undertaking would be necessary to provide the definitive data for a complete structural elucidation.

Computational and Theoretical Investigations of 2,5 Diphenyl 4,5 Dihydro 1,3 Oxazole

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a microscopic view of chemical systems, enabling the exploration of molecular conformations and dynamic behaviors that are often difficult to capture through experimental methods alone.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 2,5-Diphenyl-4,5-dihydro-1,3-oxazole is crucial for identifying its stable low-energy conformers. This process typically involves systematic or stochastic searches of the molecule's potential energy surface.

Theoretical studies on related diphenyl-substituted heterocyclic compounds often employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energies of different conformations. The relative orientation of the two phenyl rings and the puckering of the dihydro-oxazole ring are the primary degrees of freedom that define the conformational landscape. The energy landscape, a mapping of the potential energy as a function of these conformational coordinates, reveals the most probable shapes the molecule will adopt. For this compound, steric hindrance between the phenyl groups and the heterocyclic ring will significantly influence the dihedral angles, leading to specific twisted or bent low-energy structures.

| Computational Method | Key Findings for Related Structures |

| Density Functional Theory (DFT) | Identifies stable conformers and calculates relative energies. |

| Hartree-Fock (HF) | Provides initial geometries for higher-level calculations. |

| Molecular Mechanics (MM) | Useful for rapid screening of large conformational spaces. |

This table outlines common methods used for conformational analysis of similar organic molecules, as specific data for this compound is not extensively documented.

Molecular Dynamics Simulations for Ensemble Profiles

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that describes the molecule's movements and conformational changes.

For this compound, an MD simulation would reveal how the molecule samples different conformations in a given environment (e.g., in a solvent or interacting with a biological target). The resulting trajectory can be analyzed to generate an ensemble profile, which is a statistical representation of all the conformations the molecule adopts and their relative populations. This dynamic view is critical for understanding how the molecule might adapt its shape to bind to a receptor or participate in a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery and materials science for predicting the activity of new, unsynthesized molecules.

Development of QSAR Models from Calculated Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or topological properties. For a series of this compound derivatives, a wide range of descriptors would be calculated.

Examples of Molecular Descriptors:

Constitutional: Molecular Weight, Number of Rings

Topological: Wiener Index, Kier & Hall Shape Indices

Geometric (3D): Molecular Surface Area, Molecular Volume

Electronic: Dipole Moment, HOMO/LUMO Energies

Physicochemical: LogP (Lipophilicity), Molar Refractivity

Once a diverse set of descriptors is calculated for a training set of molecules with known activities, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The goal is to find the combination of descriptors that best correlates with and predicts the observed biological activity.

Receptor-Dependent 4D-QSAR Methodologies

Traditional QSAR models are receptor-independent. However, when the three-dimensional structure of the biological target (receptor) is known, more sophisticated receptor-dependent QSAR methods can be employed. 4D-QSAR is one such advanced technique that considers the fourth dimension: the ensemble of conformations and alignments of the ligands within the receptor's binding site.

In a receptor-dependent 4D-QSAR study of this compound analogues, each molecule's conformational flexibility would be explored directly within the context of the receptor's active site. This approach generates interaction pharmacophore elements based on the different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. This methodology can provide a more accurate and mechanistically insightful model of ligand-receptor interactions.

Validation and Applicability Domain Analysis of QSAR Models

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²_pred) is a key metric here.

Furthermore, defining the Applicability Domain (AD) of the QSAR model is essential. The AD is the chemical space of molecules for which the model is expected to make reliable predictions. Any new molecule that falls outside this domain cannot be predicted with confidence. This analysis ensures that the QSAR model is used appropriately and its predictions are trustworthy.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive ability for an external test set. | > 0.5 |

This table presents common statistical thresholds for validating a QSAR model.

Chemical Reactivity and Reaction Mechanisms of 2,5 Diphenyl 4,5 Dihydro 1,3 Oxazole

Electrophilic and Nucleophilic Reactivity of the Oxazoline (B21484) Ring

The reactivity of the 2,5-Diphenyl-4,5-dihydro-1,3-oxazole ring is dictated by the non-aromatic, cyclic imine structure. Unlike aromatic heterocycles, it does not typically undergo classical electrophilic or nucleophilic substitution reactions. Instead, its reactivity is characterized by the nucleophilic nature of the nitrogen atom and the electrophilic character of the C-2 carbon.

Classical electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, are not characteristic of the 4,5-dihydro-1,3-oxazole ring. The absence of aromaticity means the ring does not react via the typical addition-elimination mechanism seen in benzene (B151609) or aromatic heterocycles. The carbon atoms at positions 4 and 5 are sp³-hybridized and saturated, precluding electrophilic attack at these sites.

The primary site of electrophilic attack is the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3). This interaction, however, does not lead to substitution but rather to the formation of an oxazolinium cation. This intermediate is highly susceptible to ring-opening, which is the foundational mechanism for the cationic ring-opening polymerization (CROP) of 2-oxazolines. While this is a major area of reactivity for oxazolines, it results in polymer formation rather than a substitution reaction on a monomeric unit.

Direct nucleophilic substitution on the carbon atoms of the this compound ring is uncommon, as it would require the displacement of a hydride or carbanion, which are poor leaving groups. However, the ring exhibits distinct patterns of reactivity towards nucleophiles centered on two key features:

Nucleophilicity of the Ring Nitrogen: The imine nitrogen at position 3 is nucleophilic and can react with various electrophiles.

Electrophilicity of the C-2 Carbon: The C-2 carbon, part of the C=N double bond, is electrophilic and represents the primary site for nucleophilic attack. This attack often initiates ring cleavage.

The oxazoline ring is generally stable to weak acids and bases but can be cleaved under more forceful conditions. wikipedia.org Hydrolytic cleavage, for example, can occur following the protonation or alkylation of the ring nitrogen. This electrophilic activation enhances the electrophilicity of the C-2 carbon, facilitating nucleophilic attack by water or other nucleophiles, leading to the opening of the ring to form N-(2-hydroxyethyl) amides.

Ring Transformation and Rearrangement Reactions

The this compound ring can be chemically transformed through oxidation, reduction, or rearrangement, leading to the formation of other important heterocyclic systems or functionalized acyclic molecules.

One of the most significant transformations of 2-oxazolines is their oxidation, or dehydrogenation, to the corresponding aromatic oxazoles. This aromatization reaction converts this compound into 2,5-diphenyloxazole (B146863). Several reagents have been developed for this purpose, with reactivity often depending on the substituents present on the oxazoline ring.

Common methods for the oxidative aromatization of 2-oxazolines include:

Manganese Dioxide (MnO₂): Activated manganese dioxide is a widely used heterogeneous reagent for the oxidation of oxazolines to oxazoles. cam.ac.uknih.gov The reaction is typically performed by heating the oxazoline with an excess of MnO₂ in an inert solvent. For aryl-substituted oxazolines, this conversion can proceed smoothly. cam.ac.uk

Nickel Peroxide (NiO₂): This reagent has also been employed for the oxidation of oxazolines. mdpi.com It functions similarly to MnO₂ as a potent dehydrogenating agent.

Copper(II) Salts: A well-established method, often referred to as a modified Kharasch-Sosnovsky reaction, uses a mixture of Cu(I) and Cu(II) salts (e.g., CuBr and Cu(OAc)₂) with a peroxide initiator. datapdf.com This system is effective for oxidizing a range of substituted oxazolines.

Bromotrichloromethane (B165885) and DBU: The combination of bromotrichloromethane (CBrCl₃) and a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides another route to aromatization. cam.ac.uk

These methods provide a direct pathway from the dihydro-oxazole scaffold to the fully aromatic oxazole (B20620) system, which has distinct chemical properties and applications.

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | Heterogeneous oxidant for dehydrogenation. | Heating in an inert solvent (e.g., toluene, benzene). cam.ac.uknih.gov |

| Nickel Peroxide (NiO₂) | A strong dehydrogenating agent similar to MnO₂. mdpi.com | Heating in an inert solvent. |

| Cu(I)/Cu(II) Salts with Peroxide | Modified Kharasch-Sosnovsky reaction. | CuBr/Cu(OAc)₂, tert-butyl perbenzoate, heating. datapdf.com |

| CBrCl₃ / DBU | Radical-based dehydrogenation. | Reaction with DBU and CBrCl₃ in a suitable solvent. cam.ac.uk |

The C=N bond of the this compound ring is susceptible to reduction. Depending on the reducing agent and reaction conditions, two primary outcomes are possible: reduction to a saturated oxazolidine (B1195125) ring or reductive cleavage of the ring.

Reduction to Oxazolidines: Catalytic hydrogenation is a common method to reduce the imine functionality of the oxazoline ring without cleaving it. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would convert this compound to 2,5-diphenyl-1,3-oxazolidine, the fully saturated analog. The rate and success of this reduction can be influenced by the steric and electronic nature of the ring substituents.

Reductive Ring Opening: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under certain conditions, can lead to the reductive cleavage of the heterocyclic ring. This process typically breaks the C-O and/or C-N bonds. For oxazolines, reductive cleavage of the C(5)-O bond followed by reduction of the imine can yield a substituted amino alcohol. This pathway is analogous to the well-documented reductive N-O bond cleavage of isoxazolines with reagents like Raney Nickel, which yields β-hydroxy ketones after hydrolysis.

While not always straightforward, the oxazoline ring can serve as a synthon for the construction of other heterocyclic systems, typically through a ring-opening and subsequent re-cyclization strategy.

Conversion to Pyrroles: The direct conversion of 2-oxazolines to pyrroles is not a commonly reported transformation. However, synthetic routes from related heterocycles suggest potential pathways. For instance, imidazolines (the N,N-analogs of oxazolines) can undergo rearrangement and oxidation to form pyrroles. urfu.ru A hypothetical route from an oxazoline could involve a multi-step sequence, such as ring-opening to an N-vinyl amide intermediate, which might then be induced to cyclize into a pyrrole (B145914) derivative under specific conditions.

Conversion to Pyrimidines: Pyrimidines can be synthesized from precursors containing an N-C-N fragment. A plausible, though indirect, route from this compound would involve its hydrolysis to N-(1,2-diphenyl-2-hydroxyethyl)benzamide. Subsequent functional group manipulations to transform this into a 1,3-dicarbonyl equivalent, followed by condensation with an amidine or urea, could yield a substituted pyrimidine. More directly, related 2-amino-oxazolines are known to react with β-ketoesters to form fused oxazolo[3,2-a]pyrimidine systems.

Conversion to Pyrazoles: The most common synthetic route to pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.comnih.gov To convert this compound to a pyrazole, the oxazoline ring would first need to be transformed into a suitable 1,3-dicarbonyl precursor. This could be achieved by hydrolytic ring-opening to the corresponding β-amido alcohol, followed by oxidation to a β-amido ketone. This intermediate, upon reaction with hydrazine, would undergo cyclocondensation to furnish a 1,3,5-trisubstituted pyrazole.

Cornforth Rearrangement Mechanisms

The Cornforth rearrangement is a thermal rearrangement reaction characteristic of 4-acyloxazoles, wherein the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. While this compound (an oxazoline) does not directly undergo this rearrangement, its corresponding aromatic oxazole does. The reaction is significant in the synthesis of amino acids, where oxazoles can be key intermediates.

The mechanism commences with a thermal pericyclic electrocyclic ring-opening of the 4-acyloxazole. nih.govprinceton.edu This step furnishes a transient nitrile ylide intermediate. nih.govprinceton.edu This intermediate is central to the rearrangement and possesses several resonance contributors. The stability of these resonance structures dictates the reaction's outcome; if the most stable contributor leads back to the starting material, the rearrangement will not proceed. nih.gov

Claisen Rearrangement in Oxazolone Systems

The Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement for carbon-carbon bond formation, classically involving the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org The specified compound, this compound, is an oxazoline and does not possess the requisite allyl vinyl ether moiety to undergo a classic Claisen rearrangement directly. However, oxazoline moieties can be incorporated into substrates that do undergo variants of this reaction, and the term "oxazolone systems" in the prompt likely refers to the broader class of related oxazole-containing structures.

For a Claisen rearrangement to occur involving an oxazoline, the heterocycle would typically be a substituent on an allyl vinyl ether framework. Research has been conducted on the synthesis and Lewis acid-catalyzed Claisen rearrangement of 2-(1,3-oxazolin-2-yl)-substituted allyl vinyl ethers. researchgate.net In these systems, the oxazoline group influences the reactivity and stereoselectivity of the rearrangement.

Several variations of the Claisen rearrangement have been developed that proceed under milder conditions, often facilitated by catalysts. wikipedia.org

| Rearrangement Variant | Description | Catalyst/Conditions |

| Johnson-Claisen | Reaction of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester. | Weak acids (e.g., propionic acid), high temperatures. wikipedia.org |

| Ireland-Claisen | Reaction of an allylic carboxylate to form a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal. | Strong base (e.g., LDA) followed by a silylating agent (e.g., TMSCl). wikipedia.org |

| Bellus-Claisen | Reaction of allylic ethers, amines, or thioethers with ketenes to yield γ,δ-unsaturated esters, amides, or thioesters. | Often uses highly electrophilic halogen-substituted ketenes. wikipedia.org |

These variants demonstrate the versatility of the researchgate.netresearchgate.net-sigmatropic rearrangement framework, which can be adapted to a wide range of substrates beyond simple allyl vinyl ethers.

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic compounds. Dihydro-oxazoles and their related oxazole structures can participate in several types of cycloadditions, including 1,3-dipolar cycloadditions and Diels-Alder reactions.

1,3-Dipolar Cycloaddition Reactions with Various Dipolarophiles

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that leads to the formation of a five-membered ring. wikipedia.org While the this compound ring is not itself a 1,3-dipole, related heterocyclic systems such as 4-oxazolines can serve as precursors to azomethine ylides, which are classic 1,3-dipoles. acs.org

The generation of an azomethine ylide from an oxazoline precursor can be achieved through thermal ring-opening. acs.org Once formed, this reactive intermediate can be trapped by a variety of dipolarophiles. The reaction is a powerful tool for synthesizing pyrrolidine-containing molecules and other complex five-membered heterocycles. nih.gov

The cycloaddition of the generated azomethine ylide with a dipolarophile is a concerted, pericyclic reaction that generally proceeds with high stereospecificity. The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile.

Common Dipolarophiles in Azomethine Ylide Cycloadditions:

Alkenes: Electron-deficient alkenes (e.g., acrylates, maleimides) are highly reactive dipolarophiles, leading to substituted pyrrolidines. nih.gov

Alkynes: Reaction with alkynes yields dihydropyrroles, which can be oxidized to pyrroles.

Carbonyls: Aldehydes and ketones can act as dipolarophiles, reacting with azomethine ylides to form oxazolidine rings. mdpi.comnih.gov

Heteroatom Dipolarophiles: Imines and thioketones can also participate, leading to imidazolidines and thiazolidines, respectively.

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. A key requirement for the reaction is a conjugated diene. The compound this compound is an oxazoline and lacks the conjugated double bonds necessary to function as a diene.

However, the corresponding aromatic compound, 2,5-diphenyloxazole, does possess a diene system embedded within the heterocyclic ring and can participate in Diels-Alder reactions, particularly with reactive dienophiles. Oxazoles typically function as electron-rich dienes. Their reactivity can be enhanced by the addition of Lewis acids to the oxazole nitrogen, which lowers the energy of the LUMO of the diene, facilitating the reaction with dienophiles.

The cycloaddition of an oxazole with a dienophile, such as an alkene, initially forms a bicyclic adduct. This adduct is often unstable and can undergo a retro-Diels-Alder reaction or rearrange to a more stable product. A common pathway involves the loss of a small molecule (like water or a nitrile) to form a substituted furan (B31954) or pyridine, respectively. This sequence, known as the Diels-Alder/retro-Diels-Alder strategy, makes oxazoles valuable synthons for other heterocyclic and aromatic systems.

Ring-Opening Reactions

The oxazoline ring is susceptible to cleavage under various conditions, particularly through reactions involving nucleophilic attack. This reactivity makes oxazolines useful as protecting groups for carboxylic acids and as precursors to other functional groups.

Nucleophilic Attack and Formation of Amide Derivatives

The this compound ring can be opened by nucleophilic attack at the C2 carbon (the imine carbon). This process is effectively the hydrolysis of a cyclic imino ester. The reaction can be catalyzed by either acid or base. researchgate.netrsc.org

Acid-Catalyzed Mechanism:

Protonation of the ring nitrogen atom activates the oxazoline ring, making the C2 carbon more electrophilic.

A nucleophile, such as water, attacks the activated C2 carbon, leading to a tetrahedral intermediate.

Proton transfers occur, followed by the cleavage of the C5-O bond, opening the ring.

The final product is an N-acylated amino alcohol. In the case of hydrolysis of this compound, the product is N-(2-hydroxy-1,2-diphenylethyl)benzamide.

Base-Promoted Mechanism:

A strong nucleophile, such as hydroxide, directly attacks the electrophilic C2 carbon. libretexts.org

This addition forms a tetrahedral alkoxide intermediate.

The intermediate collapses, cleaving the C5-O single bond to open the ring.

A subsequent protonation step during workup yields the final N-acylated amino alcohol product.

This ring-opening reaction is not limited to water. Other nucleophiles, such as amines or alcohols, can be used to generate different amide or ester derivatives, respectively, highlighting the utility of the oxazoline ring as a reactive functional group in synthesis. libretexts.org

Acid-Catalyzed Ring Opening Mechanisms

The 4,5-dihydro-1,3-oxazole ring is generally stable under neutral conditions but can undergo hydrolysis to N-(2-hydroxyethyl)amides upon treatment with acid. mdpi.com This acid-catalyzed ring-opening is a fundamental reaction of 2-oxazolines. rsc.orgresearchgate.net The mechanism proceeds in a well-understood sequence, initiated by the protonation of the imine nitrogen atom. This step significantly increases the electrophilicity of the C2 and C5 carbon atoms. researchgate.netrsc.org

The generally accepted mechanism involves the following key steps:

Protonation: The nitrogen atom of the oxazoline ring is protonated by an acid, forming a highly reactive oxazolinium cation intermediate. researchgate.netnih.gov This is often the rate-determining step.

Nucleophilic Attack: A nucleophile, typically water in the case of hydrolysis, attacks the protonated intermediate. This attack can occur at either the C2 or C5 position. nih.gov

Attack at the C5 position (an SN2-type reaction) results in the cleavage of the O1-C5 bond, leading to an N-acylated amino alcohol.

Attack at the C2 position leads to cleavage of the O1-C2 bond, forming an amino ester.

Product Formation: The resulting intermediate rapidly tautomerizes or undergoes further reaction to yield the final stable product. In aqueous acid, the typical product is the N-(2-hydroxy-1-phenylethyl)benzamide, resulting from attack at the C5 position. Seminal mechanistic studies have confirmed that the hydrolysis of the oxazoline ring preferentially results in the corresponding aminoester. rsc.org

The regioselectivity of the nucleophilic attack is influenced by the substitution pattern of the ring and the reaction conditions. For 2,5-disubstituted oxazolines, the attack is often directed by steric and electronic factors.

| Condition | Reagents | Mechanism Pathway | Product Type |

| Aqueous Acid | H₃O⁺ (e.g., aq. HCl) | Protonation of Nitrogen, Nucleophilic attack by H₂O at C5 or C2 | Ring-opened amino ester or amide |

| Anhydrous Acid | Lewis or Brønsted Acids (e.g., Cu(OTf)₂) | Formation of oxazolinium cation, intramolecular rearrangement | Isomerized products |

| Acid with other Nucleophiles | HX, R-NH₂ (in acidic medium) | Protonation, attack by external nucleophile (X⁻, R-NH₂) | Ring-opened products with incorporated nucleophile |

Electron Capture-Triggered Ring Fission and Diradical Formation

The interaction of low-energy electrons with heterocyclic molecules can induce bond cleavage through a process known as dissociative electron attachment (DEA). researchgate.net In this process, a molecule captures a free electron to form a transient negative ion (TNI), or radical anion. rsc.orgresearchgate.net This TNI is in a vibrationally excited state and can stabilize by dissociating into a stable anion and one or more neutral radical fragments. researchgate.net

While specific studies on this compound are limited, research on analogous five-membered heterocycles like oxazole and isoxazole (B147169) provides insight into potential mechanisms. rsc.orgresearchgate.net For these molecules, DEA leads to significant ring-opening fragmentation pathways.

The proposed mechanism involves:

Electron Capture: The oxazoline molecule (M) captures a low-energy electron (e⁻) to form a radical anion (M•⁻).

Ring Fission: The excess energy in the radical anion leads to the cleavage of the weakest bond in the ring. In oxazole and isoxazole systems, the N-O bond is particularly susceptible to reductive cleavage. rsc.org This initial fission results in a linear radical anion intermediate.

Dissociation: The linear intermediate can then undergo further fragmentation, losing neutral species like CO, H, or HCN to form smaller anionic and radical fragments. researchgate.net

Studies on isoxazole have shown that the most dominant DEA pathway is initiated by the lowest π* shape resonance state, leading to ring opening via O-N bond cleavage at an electron energy of approximately 1.5 eV. researchgate.net The formation of diradicals can be postulated as intermediates in some of these complex fragmentation pathways, although the primary species observed are radical anions and their dissociation products.

| Parent Molecule (Analog) | Electron Energy | Major Anionic Fragments | Implied Neutral Loss |

| Isoxazole | ~1.5 eV | [M-H]⁻ | H• |

| Isoxazole | ~5-12 eV | CN⁻, CNO⁻ | C₂H₃O•, C₂H₃• |

| Oxazole | ~6.5 eV | [M-H]⁻ | H• |

| Oxazole | ~7.0 eV | CN⁻ | C₂H₂O•, H• |

Reactions at Phenyl Substituents and Hydrogens

The acidity of the C-H bonds on the 4,5-dihydro-1,3-oxazole ring dictates its susceptibility to deprotonation and subsequent functionalization via carbanion intermediates. The hydrogens at the C4 and C5 positions are attached to sp³-hybridized carbons and are generally not acidic, with estimated pKa values similar to those of typical alkanes (pKa > 40).

In contrast, the C-H bonds on the analogous aromatic oxazole ring are significantly more acidic due to the higher s-character of the sp²-hybridized carbons and the ability of the aromatic ring to stabilize the resulting carbanion. researchgate.net For example, the pKa of the C2-H in benzoxazole (B165842) has been measured to be 24.8 in DMSO, while the C2-H in oxazole is 27.1. researchgate.net This allows for the deprotonation of aromatic oxazoles at the C2 or C5 positions using strong bases like organolithium reagents or lithium amides, creating a powerful nucleophile for forming new carbon-carbon bonds. acs.orgnih.gov

For this compound, the presence of the phenyl group at C5 and the nitrogen atom at N3 may have a minor inductive effect on the C4 and C5 hydrogens, but deprotonation at these sites remains challenging and requires exceptionally strong bases. The C2-H is also not particularly acidic in the dihydro-oxazole system compared to its aromatic counterpart.

The two phenyl groups at the C2 and C5 positions of the molecule are prime sites for modification using modern cross-coupling reactions. These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives. organic-chemistry.orgnih.gov To be reactive, one of the phenyl groups must first be functionalized with a halide (Br, I) or a triflate group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a phenylboronic acid) with an aryl halide in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures. For example, a bromo-substituted phenyl group on the dihydro-oxazole could be coupled with another substituted boronic acid to elaborate the structure. The oxazoline ring is generally stable under the mild conditions required for many Suzuki couplings. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups onto the phenyl substituents of the core molecule. The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.org Chiral pyridyloxazoline ligands are sometimes used in asymmetric Heck reactions, demonstrating the compatibility of the oxazoline moiety with the catalytic cycle. researchgate.netmdpi.com

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl-Br/I/OTf + R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-R (Biaryl) |

| Heck | Aryl-Br/I + Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Aryl-Alkene |

Photochemical and Photolysis Reactions

The this compound molecule contains chromophores (phenyl groups, C=N bond) that can absorb ultraviolet (UV) light, leading to electronically excited states and subsequent photochemical reactions.

Research on related 2-oxazoline systems has shown they can participate in various photochemical processes. One significant reaction is photoinduced intramolecular cycloaddition. For instance, 2-(2-amidophenyl)oxazolines undergo excited-state intramolecular proton transfer (ESIPT) to form reactive intermediates that can then undergo [4+2] or [4+4] cycloadditions. nih.gov This demonstrates that the oxazoline ring can act as a key component in a photoactive system.

Furthermore, the oxazoline ring can be involved in UV-induced polymerization. The cationic ring-opening polymerization (CROP) of 2-oxazolines can be initiated by photogenerated superacids, which are produced from photoinitiators upon UV irradiation. acs.org This process requires high temperatures (100–140 °C) to overcome the low ring strain of the five-membered ring. acs.org

Direct photolysis of the dihydro-oxazole ring can also lead to ring cleavage. While detailed mechanisms for this specific compound are not widely published, photolysis of related heterocycles often involves cleavage of the weakest bonds within the ring upon excitation. For the dihydro-oxazole ring, this would likely involve the O1-C5, O1-C2, or N3-C4 bonds, potentially leading to the formation of radical or diradical intermediates that can rearrange or react further. The stability of the phenyl groups suggests they would likely remain intact during initial photolytic events. Additionally, thiol-functionalized poly(2-oxazoline)s have been shown to undergo photodeprotection upon irradiation with UV light, indicating that light can be used to induce specific chemical transformations at substituents while the core ring structure remains intact under certain conditions. nih.gov

Derivatives of 2,5 Diphenyl 4,5 Dihydro 1,3 Oxazole and Structural Modifications

Synthesis of Substituted 2,5-Diphenyl-4,5-dihydro-1,3-oxazole Derivatives

The synthesis of substituted derivatives of this compound allows for the systematic investigation of structure-activity relationships. Methodologies have been developed to introduce a wide array of functional groups onto both the phenyl rings and the heterocyclic core.

The introduction of substituents on the phenyl rings at the C2 and C5 positions of the dihydrooxazole ring is a common strategy to create a library of derivatives. These modifications can influence the electronic properties and steric profile of the molecule.

One-pot synthesis protocols have been developed for related 2,5-diaryl-1,3,4-oxadiazoles, which can be conceptually adapted for 2,5-diaryl-4,5-dihydro-1,3-oxazoles. For instance, a metal- and base-free protocol involving the reaction of aryl tetrazoles with substituted aryl aldehydes demonstrates the feasibility of incorporating a variety of functional groups on the aromatic rings. organic-chemistry.orgnih.gov This approach is tolerant of a range of substituents on the aryl aldehydes, which would correspond to the C5-phenyl ring of the dihydrooxazole. organic-chemistry.orgnih.gov

Another versatile method involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole precursor at the C5 position, followed by reaction with various electrophiles. nih.govacs.org Subsequent cross-coupling reactions, such as Suzuki, Negishi, and Stille reactions, can then be employed to introduce substituted aryl groups at this position. nih.govacs.org The 2-phenylsulfonyl group can later be displaced by a substituted phenyl group through reaction with an organolithium reagent, providing a general route to 2,5-disubstituted oxazoles with diverse functionalities on both phenyl rings. nih.govacs.org

The following table summarizes some of the synthetic strategies that can be employed to introduce functionalities on the phenyl rings, based on methodologies for related heterocyclic compounds.

| Strategy | Description | Potential Functional Groups Introduced | Reference |

| Cross-Dehydrogenative Coupling | Reaction of an appropriate precursor with substituted aryl aldehydes. | Substituted aryl groups with various electron-donating or electron-withdrawing groups. | organic-chemistry.orgnih.gov |

| Deprotonation and Cross-Coupling | Site-selective deprotonation followed by palladium-catalyzed cross-coupling reactions. | Substituted aryl, alkenyl groups. | nih.govacs.org |

| Nucleophilic Displacement | Reaction of a 2-sulfonyl-oxazole intermediate with organolithium reagents. | Substituted aryl groups. | nih.govacs.org |

| Cyclization of Diacylhydrazines | Reaction of aryl hydrazides with substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride. | Substituted aryl groups on the oxadiazole ring, adaptable for oxazolines. | nih.gov |

Modifications to the dihydrooxazole ring itself, such as the introduction of an alkylidene group at the C4 position, can significantly alter the geometry and reactivity of the molecule. The synthesis of such derivatives often involves the reaction of a suitable precursor with aldehydes or ketones.

While specific examples for this compound are not extensively detailed in the provided search results, general methodologies for the synthesis of 4-alkylidene derivatives of related heterocyclic systems can be considered. For instance, the synthesis of 4-alkylidene-5-oxo-4,5-dihydro- nih.govresearchgate.netresearchgate.nettriazole derivatives has been achieved through the reaction of 4-amino-triazol-5-ones with aldehydes. This suggests that a similar condensation reaction could potentially be employed with a 4-amino- or 4-methylene-functionalized this compound precursor to introduce an alkylidene moiety.

Stereochemical Aspects and Chiral Derivatization

The C4 and C5 positions of the 4,5-dihydro-1,3-oxazole ring are potential stereocenters. The controlled synthesis of specific stereoisomers is of great importance, particularly for applications in asymmetric catalysis and medicinal chemistry.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 2,5-disubstituted-4,5-dihydro-1,3-oxazoles, this can be achieved through various strategies, including the use of chiral catalysts or starting from chiral precursors.

One reported approach for the asymmetric synthesis of chiral 2-oxazolines involves the stereospecific isomerization of 3-amido-2-phenyl azetidines catalyzed by a Lewis acid like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov This method provides access to optically active 2-oxazolines. nih.gov Another strategy involves the asymmetric aldol (B89426) reaction of a chiral imide, followed by a Curtius rearrangement and intramolecular cyclization to yield optically active 4,5-disubstituted oxazolidin-2-ones, which are structurally related to the target compound. nih.gov

Use of Chiral Auxiliaries in Asymmetric Transformations

A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the molecule. researchgate.net This auxiliary directs the stereochemical outcome of subsequent reactions and can be removed afterward. researchgate.net Evans' oxazolidinone auxiliaries are a prominent example and have been successfully employed in a variety of asymmetric transformations, including alkylations and aldol reactions, to construct stereocenters with high diastereoselectivity. researchgate.netresearchgate.net

Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, derived from amino acids, have also emerged as effective alternatives, in some cases offering superior performance. scielo.org.mx These auxiliaries can be used in reactions like Michael additions and aldol reactions to control the formation of new stereocenters. scielo.org.mx The synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones from readily available amino acids has also been reported, highlighting the accessibility of such auxiliaries. nih.gov

The following table provides examples of chiral auxiliaries that are relevant to the asymmetric synthesis of chiral dihydrooxazoles.

| Chiral Auxiliary Type | Example | Application | Reference |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylations, aldol reactions | researchgate.netresearchgate.net |

| Sulfur-based Auxiliaries | 1,3-Oxazolidine-2-thiones | Michael additions, aldol reactions | scielo.org.mx |

| Camphor-derived Auxiliaries | Helmchen's Auxiliaries | Asymmetric alkylations, Diels-Alder reactions | researchgate.net |

Enantiomeric Composition Determination